(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
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Overview
Description
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Mefloquine: An antimalarial drug with a similar trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2/t6-/m1/s1 |
InChI Key |
ILDDLVFWDXJLLX-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)C(F)(F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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